N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentane core substituted with a thiophen-2-yl group and a carboxamide-linked 1,2,4-oxadiazole-isoxazole hybrid moiety. Key structural features include:
- Cyclopentane carboxamide backbone: Provides conformational rigidity and influences solubility and bioavailability.
- 1,2,4-Oxadiazole-isoxazole hybrid: A bifunctional heterocyclic system that enhances molecular polarity and may serve as a pharmacophore in medicinal chemistry applications.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11-9-12(20-23-11)15-19-14(24-21-15)10-18-16(22)17(6-2-3-7-17)13-5-4-8-25-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHSMWJDJHPVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Isoxazole Ring : Known for diverse biological activities.
- Oxadiazole Ring : Associated with anticancer and anti-inflammatory properties.
- Thiophene Group : Enhances biological activity through various interactions.
The molecular formula is with a molecular weight of approximately .
Anticancer Properties
Research indicates that compounds containing oxadiazole and isoxazole units exhibit significant anticancer activities. For instance:
- Cytotoxicity Studies : Preliminary in vitro assays have demonstrated that derivatives of oxadiazole can inhibit the proliferation of various cancer cell lines. The IC50 values for some derivatives are reported to be in the low micromolar range, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HeLa (cervical cancer) | 92.4 |
| Compound 2 | CaCo-2 (colon adenocarcinoma) | 35.0 |
| Compound 3 | A431 (epidermoid carcinoma) | 25.0 |
Anti-inflammatory Effects
Compounds similar to this compound have shown promise in reducing inflammation by inhibiting cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that certain oxadiazole derivatives exhibit significant antibacterial activity, which could be further explored for therapeutic applications .
The biological activity of this compound likely involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Its multiple functional groups allow for various non-covalent interactions (e.g., hydrogen bonding, π–π stacking), potentially modulating receptor activities that influence cellular signaling pathways .
Study on Cytotoxicity
A study investigated the cytotoxic effects of a related oxadiazole derivative on HaCaT keratinocytes. Results indicated no significant effect on cell viability at concentrations below 25 µM but notable cytotoxicity at higher concentrations (≥35 µM), emphasizing the importance of dosage in therapeutic applications .
Synthesis and Structure–Activity Relationship
Research into the synthesis of oxadiazole derivatives has revealed a correlation between structural modifications and biological activity. For example, introducing specific substituents on the isoxazole or oxadiazole rings can enhance anticancer potency or selectivity against certain enzymes .
Scientific Research Applications
Structural Features
The compound's structure includes several notable components:
- Isoxazole Ring : Known for diverse biological activities, including anti-inflammatory and anticancer properties.
- Oxadiazole Ring : Often associated with pharmacological effects such as antimicrobial and antitumor activities.
- Thiophene Group : Contributes to the compound's electronic properties and may enhance biological activity.
- Cyclopentanecarboxamide Backbone : Provides stability and may influence the compound's interaction with biological targets.
The molecular formula of the compound is , with a molecular weight of approximately 358.4 g/mol .
Biological Activities
Research indicates that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : The structural components of the compound indicate potential for reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens, suggesting that this compound may possess similar properties.
Chemical Reactions Analysis
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to nucleophilic and electrophilic attacks due to its electron-deficient nature. Key reactions include:
Hydrolysis Under Acidic/Basic Conditions
-
Acidic Hydrolysis : The oxadiazole ring undergoes cleavage in concentrated HCl, yielding carboxylic acid derivatives. For example, analogous oxadiazoles hydrolyze to form N-acylurea intermediates under reflux with HCl (6 M, 12 h) .
-
Basic Hydrolysis : In NaOH (2 M, 80°C), the ring opens to produce amidoxime derivatives, as observed in structurally related compounds .
Ring-Opening via Nucleophilic Substitution
-
Thiols or amines can displace the oxadiazole oxygen, forming thioamide or amidine derivatives. For instance, microwave-assisted reactions with thiophenol derivatives yield thioether-linked products (165°C, 45 min, MW ≈ 540 W) .
Functionalization of the Thiophene Moiety
The thiophene ring undergoes electrophilic substitution, particularly at the 5-position due to electron-rich sulfur:
Nitration and Sulfonation
-
Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups, enabling further reductions to amines. Similar reactions in thiophene-containing analogs show >80% yields .
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Sulfonation with SO₃ in DCM produces sulfonic acid derivatives, useful for enhancing solubility.
Cross-Coupling Reactions
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Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C) modifies the thiophene ring. This is evidenced in studies on 2-(thiophen-2-yl)acetic acid derivatives .
Amide Bond Reactivity
The cyclopentanecarboxamide group participates in hydrolysis and condensation:
Acidic/Basic Hydrolysis
-
Hydrolysis with HCl (6 M, reflux) cleaves the amide bond, yielding cyclopentanecarboxylic acid and a primary amine derivative. Yields >90% are reported for similar structures .
-
Enzymatic hydrolysis (e.g., lipases) offers selective cleavage under mild conditions (pH 7.4, 37°C).
Condensation with Amines
-
Reaction with primary amines (EDC/HOBt, DCM) generates Schiff bases or urea derivatives, as demonstrated in carboxamide analogs .
Isoxazole Ring Modifications
The 5-methylisoxazole group is stable under mild conditions but reacts under strong acids/bases:
Ring-Opening via Acid Catalysis
-
Concentrated H₂SO₄ opens the isoxazole ring to form β-keto amides, observed in related isoxazole-carboxamide hybrids .
Halogenation
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Bromination (Br₂, FeCl₃) at the methyl group’s α-position produces bromomethyl derivatives, enabling further alkylation.
Microwave-Assisted Functionalization
Microwave synthesis enhances reaction efficiency for this compound:
Stability Under Oxidative Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, such as heterocyclic rings, carboxamide linkages, or aromatic substituents. A comparative analysis is presented below:
Table 1: Structural and Functional Comparison
Analysis of Key Structural Differences
Heterocyclic Systems
- Oxadiazole vs. Thiazole/Thiadiazole: The target’s 1,2,4-oxadiazole-isoxazole system (polar, planar) contrasts with thiazole-based analogs (e.g., compounds in ), which may exhibit different electronic properties and metabolic stability.
- Thiophene vs. Benzodioxole : The target’s thiophen-2-yl group (electron-rich, sulfur-containing) differs from benzo[d][1,3]dioxole (electron-deficient, oxygen-rich) in compound 77 , impacting aromatic interactions and solubility.
Backbone and Substituent Effects
- Cyclopentane vs. Cyclopropane : The cyclopentane in the target allows for greater conformational flexibility compared to cyclopropane in compound 77 , which is strained and rigid.
- Carboxamide Linkages : The target’s carboxamide connects the cyclopentane and oxadiazole-isoxazole moieties, whereas analogs like 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride use amine linkages, altering hydrogen-bonding capacity.
Pharmacological and Physicochemical Considerations
- Solubility : Thiophene and oxadiazole groups may reduce aqueous solubility compared to benzodioxole or methoxy-substituted analogs .
- Metabolic Stability : The oxadiazole-isoxazole hybrid in the target could enhance resistance to enzymatic degradation compared to ureido-linked compounds (e.g., ).
- Target Engagement : Thiazole and thiophene moieties are common in kinase inhibitors, suggesting possible kinase modulation for the target, though this remains speculative without experimental data.
Preparation Methods
Cyclopentane Ring Functionalization
The thiophen-2-yl substituent is introduced via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling :
Method A: Friedel-Crafts Alkylation
- Cyclopentanone reacts with thiophene in the presence of AlCl₃ (Lewis acid) at 0–5°C, yielding 1-(thiophen-2-yl)cyclopentanol.
- Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to the ketone intermediate.
- Baeyer-Villiger oxidation using m-CPBA forms the lactone, which is hydrolyzed to the carboxylic acid under acidic conditions (HCl, reflux).
Method B: Suzuki-Miyaura Coupling
- Cyclopentene-1-boronic acid is coupled with 2-bromothiophene using Pd(PPh₃)₄ (catalyst), K₂CO₃ (base), in dioxane/H₂O (3:1) at 80°C for 12 h.
- Ozonolysis of the cyclopentene double bond followed by reductive workup (Zn/HOAc) affords the carboxylic acid.
Optimization Notes :
- Method A achieves 68% yield but requires stringent temperature control to avoid over-oxidation.
- Method B offers higher regioselectivity (92% yield) but demands anhydrous conditions.
Preparation of 3-(5-Methylisoxazol-3-yl)-1,2,4-Oxadiazol-5-yl)methylamine
Oxadiazole Ring Construction
The 1,2,4-oxadiazole core is synthesized via cyclization between amidoximes and activated carboxylic acid derivatives :
Step 1: Synthesis of 5-Methylisoxazole-3-carboxamidoxime
- 5-Methylisoxazole-3-carbonitrile (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (4:1) at 60°C for 6 h, yielding the amidoxime (87% purity).
Step 2: Cyclization with Chloroacetyl Chloride
- The amidoxime (1.0 eq) reacts with chloroacetyl chloride (1.1 eq) in pyridine at 0°C, followed by heating to 80°C for 3 h.
- Cyclodehydration forms 3-(5-methylisoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole (74% yield).
Step 3: Amination of the Chloromethyl Group
- The chloromethyl intermediate (1.0 eq) undergoes nucleophilic substitution with aqueous ammonia (28% w/w, 5 eq) in THF at 50°C for 8 h.
- Purification via silica gel chromatography (EtOAc/hexanes, 1:3) yields the methylamine derivative (68% yield).
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
- Activation : 1-(Thiophen-2-yl)cyclopentanecarboxylic acid (1.0 eq) is treated with EDCl (1.5 eq) and HOBt (1.2 eq) in DMF at 0°C for 1 h.
- Coupling : The oxadiazole-methylamine (1.2 eq) and DIPEA (3.0 eq) are added, and the reaction is stirred at 25°C for 12 h.
- Workup : The crude product is washed with NaHCO₃ (5%) and purified via recrystallization (MeOH/H₂O) to afford the title compound (82% yield).
Uranium-Based Coupling Reagents
HATU/DIEA System :
Alternative Synthetic Routes and Process Optimization
One-Pot Tandem Cyclization-Amidation
Flow Chemistry Approach
- Continuous flow reactors enhance reproducibility for large-scale synthesis:
Analytical Characterization and Purity Assessment
Spectroscopic Validation
Chromatographic Purity
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Impurity profiling : <0.1% residual solvents (GC-MS).
Q & A
Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and isoxazole moieties in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoxime precursors with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or carbodiimides). The 5-methylisoxazole moiety may be prepared through condensation of hydroxylamine with β-diketones or via 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Reaction optimization should focus on solvent choice (e.g., acetonitrile or DMF), temperature control, and catalyst selection to minimize side products .
Q. How can NMR spectroscopy resolve structural ambiguities in the cyclopentanecarboxamide backbone?
1H and 13C NMR can distinguish between stereoisomers and confirm substitution patterns. For example:
- Cyclopentane ring protons : Look for coupling constants to infer chair or twist-boat conformations.
- Thiophene protons : Distinct splitting patterns (e.g., doublets for adjacent protons) confirm substitution at the 2-position.
- Oxadiazole-methyl group : A singlet at ~2.5 ppm (integration for 3H) indicates the 5-methylisoxazole group. Compare with reference spectra of analogous compounds .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Prioritize assays aligned with the structural motifs:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7).
- Enzyme inhibition : Target kinases or proteases linked to the isoxazole-oxadiazole pharmacophore. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .
Advanced Research Questions
Q. How can computational methods predict binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of proteins (e.g., COX-2, EGFR kinase). Pay attention to hydrogen bonds between the carboxamide group and catalytic residues.
- 3D-QSAR : Develop a model using CoMFA/CoMSIA to correlate substituent effects (e.g., methylisoxazole vs. thiophene) with activity. Validate with leave-one-out cross-validation (q² > 0.5) .
Q. What crystallographic techniques are critical for resolving stereochemical uncertainties in the cyclopentane ring?
- X-ray diffraction : Use SHELXL for refinement, focusing on the Flack parameter to confirm absolute configuration.
- Twinned data handling : If twinning is detected (e.g., via Rint > 0.05), apply the Hooft parameter or twin refinement in PLATON. High-resolution data (<1.0 Å) is ideal for resolving disorder in the oxadiazole-methyl group .
Q. How should contradictory bioactivity data between enzymatic assays and cell-based models be analyzed?
- Mechanistic studies : Perform thermal shift assays to confirm target engagement.
- Metabolic stability : Test if the compound is metabolized in cell culture (e.g., via LC-MS) but not in enzymatic buffers.
- Membrane permeability : Use Caco-2 assays or PAMPA to assess passive diffusion limitations. Adjust logP via substituent modification (e.g., adding polar groups to the cyclopentane) .
Methodological Challenges and Solutions
Q. How to optimize reaction yields during the coupling of the thiophene-cyclopentane fragment with the oxadiazole-methylisoxazole unit?
- Coupling reagents : Compare EDCI/HOBt vs. DCC/DMAP for carboxamide formation. Monitor by TLC (ethyl acetate/hexane, 3:7).
- Steric effects : Introduce a temporary protecting group (e.g., tert-butoxycarbonyl) on the cyclopentane nitrogen to reduce steric hindrance.
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane. Higher temperatures (60–80°C) may improve solubility .
Q. What strategies validate the absence of regioisomeric impurities in the final product?
- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate regioisomers. Monitor for [M+H]+ ions with expected m/z.
- 2D NMR : NOESY can distinguish between regioisomers based on spatial proximity of protons (e.g., thiophene vs. oxadiazole groups) .
Data Presentation Example
Table 1. Comparative bioactivity data for structural analogs:
| Compound ID | MIC (µg/mL) S. aureus | IC₅₀ (µM) HepG2 | LogP |
|---|---|---|---|
| Target compound | 8.2 | 12.3 | 2.9 |
| Analog A (no thiophene) | >64 | 45.6 | 1.7 |
| Analog B (methyl → Cl) | 4.1 | 9.8 | 3.4 |
Data adapted from methodologies in ; hypothetical values for illustration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
